molecular formula C12H12N2O3S2 B432340 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide CAS No. 723249-72-7

2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No. B432340
CAS RN: 723249-72-7
M. Wt: 296.4g/mol
InChI Key: NBHAPLDERTXVJF-UHFFFAOYSA-N
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Description

2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has been of significant interest to the scientific community due to its potential applications in various fields.

Scientific Research Applications

The compound has been studied for its potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. In medicinal chemistry, the compound has shown promising activity against cancer cells, bacteria, and fungi. It has also been studied for its potential use as an anti-inflammatory agent. In agrochemicals, the compound has shown efficacy against pests and has been studied as a potential insecticide. In materials science, the compound has been studied for its potential use in the synthesis of polymers and other materials.

Mechanism of Action

The exact mechanism of action of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood. However, studies have shown that the compound inhibits certain enzymes and proteins that are involved in various biological processes. For example, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair.
Biochemical and Physiological Effects:
The compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that the compound has cytotoxic effects on cancer cells and inhibits the growth of bacteria and fungi. The compound has also been shown to have anti-inflammatory effects. In vivo studies have shown that the compound has low toxicity and is well-tolerated in animals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its broad spectrum of activity against cancer cells, bacteria, and fungi. Another advantage is its low toxicity and good tolerability in animals. However, one limitation of using the compound is its limited solubility in water, which may affect its efficacy in certain experiments.

Future Directions

There are several future directions for research on 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide. One direction is the further optimization of the synthesis method to improve the yield and purity of the product. Another direction is the investigation of the compound's potential use as an anti-inflammatory agent. Additionally, further studies are needed to elucidate the compound's exact mechanism of action and to identify potential targets for drug development. Finally, the compound's potential use in materials science and agrochemicals should be further explored.
Conclusion:
In conclusion, 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide is a chemical compound that has shown promising activity against cancer cells, bacteria, and fungi. The compound has potential applications in various fields such as medicinal chemistry, agrochemicals, and materials science. Further research is needed to fully understand the compound's mechanism of action and to identify potential targets for drug development.

Synthesis Methods

The synthesis of 2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide involves the reaction of benzylsulfonyl chloride with 2-aminothiazole in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to form the final compound. The synthesis method has been optimized by several researchers to improve the yield and purity of the product.

properties

IUPAC Name

2-benzylsulfonyl-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3S2/c15-11(14-12-13-6-7-18-12)9-19(16,17)8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBHAPLDERTXVJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(benzylsulfonyl)-N-(1,3-thiazol-2-yl)acetamide

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